

An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-6-methylbenzonitrile**

Cat. No.: **B1297902**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-6-methylbenzonitrile**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, safety information, and its applications as a versatile building block in organic synthesis. All quantitative data is presented in structured tables for ease of reference, and a representative synthetic workflow is visualized using the DOT language.

Introduction

2-Methoxy-6-methylbenzonitrile, with the CAS number 53005-44-0, is an aromatic nitrile compound characterized by the presence of a methoxy and a methyl group on the benzene ring, ortho to the nitrile functionality. Its chemical structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as high-efficiency fungicides.^{[1][2]} This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

2-Methoxy-6-methylbenzonitrile is a colorless to light yellow solid at room temperature.[\[1\]](#)[\[2\]](#) It is soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF), but has poor solubility in water.[\[1\]](#)[\[2\]](#) A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **2-Methoxy-6-methylbenzonitrile**

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[1] [3]
Molecular Weight	147.17 g/mol	[3]
CAS Number	53005-44-0	[1] [3]
IUPAC Name	2-methoxy-6-methylbenzonitrile	[3]
Appearance	Colorless to light yellow solid	[1] [2]
Melting Point	80-84 °C	[1] [2]
Boiling Point	70-74 °C at 0.4 Torr; 272.9 °C at 760 mmHg	[1] [4]
Density	1.06 g/cm ³ (Predicted)	[1]
Flash Point	114.5 °C	[1] [4]
Solubility	Soluble in ethanol, methanol, DMF; poorly soluble in water	[1] [2]
InChI	InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3	[3]
InChIKey	ZZZIUEZLZGDV рG-UHFFFAOYSA-N	[3]
SMILES	CC1=C(C(=CC=C1)OC)C#N	[3]

Spectroscopic Data

The structural elucidation of **2-Methoxy-6-methylbenzonitrile** is supported by various spectroscopic techniques. A summary of available and predicted spectral data is presented in Tables 2, 3, and 4.

Table 2: Mass Spectrometry Data for **2-Methoxy-6-methylbenzonitrile**

m/z	Relative Intensity	Interpretation
147	High	Molecular Ion $[M]^+$
146	High	$[M-H]^+$
118	Moderate	$[M-CHO]^+$ or $[M-C_2H_5]^+$

Source: PubChem CID 590226[3]

Table 3: Predicted 1H NMR Spectral Data for **2-Methoxy-6-methylbenzonitrile**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4-7.0	m	3H	Aromatic protons
~3.9	s	3H	Methoxy protons (-OCH ₃)
~2.4	s	3H	Methyl protons (-CH ₃)

Note: Predicted values based on typical chemical shifts for similar structures.[5]

Table 4: Predicted ^{13}C NMR Spectral Data for **2-Methoxy-6-methylbenzonitrile**

Chemical Shift (ppm)	Assignment
~160	C-OCH ₃
~140	C-CH ₃
~132-120	Aromatic CH
~118	C-CN
~115	CN
~56	-OCH ₃
~20	-CH ₃

Note: Predicted values based on typical chemical shifts for similar structures.[\[5\]](#)

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for **2-Methoxy-6-methylbenzonitrile**.[\[6\]](#) Key characteristic peaks are expected around:

- 2220-2240 cm⁻¹: C≡N stretching vibration.
- 2850-3000 cm⁻¹: C-H stretching of methyl and methoxy groups.
- 1450-1600 cm⁻¹: C=C stretching of the aromatic ring.
- 1000-1300 cm⁻¹: C-O stretching of the methoxy group.

Synthesis

A common synthetic route to **2-Methoxy-6-methylbenzonitrile** involves the methylation of a corresponding phenolic precursor. While a specific detailed protocol for this exact compound is not readily available in public literature, a representative procedure can be adapted from the synthesis of the similar compound, 2-methyl-3-methoxybenzonitrile.[\[7\]](#)

Representative Experimental Protocol: Methylation of 2-hydroxy-6-methylbenzonitrile

Materials:

- 2-hydroxy-6-methylbenzonitrile
- Anhydrous potassium carbonate (K_2CO_3)
- Methyl iodide (CH_3I)
- Acetone
- Dichloromethane (CH_2Cl_2)
- Hexane
- Water
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of 2-hydroxy-6-methylbenzonitrile, anhydrous potassium carbonate (2-3 equivalents), and methyl iodide (1.5-2 equivalents) in acetone is prepared in a round-bottom flask.
- The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
- The filtrate is concentrated under reduced pressure to remove the acetone.
- The residue is dissolved in dichloromethane and washed with water.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
- The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent, followed by crystallization from hexane to yield pure **2-Methoxy-6-methylbenzonitrile**.^[7]

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **2-Methoxy-6-methylbenzonitrile**.

Applications in Drug Development and Agrochemicals

2-Methoxy-6-methylbenzonitrile serves as a crucial intermediate in the synthesis of various organic molecules.^[8] Its utility stems from the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.

- **Pharmaceutical Intermediate:** The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in building the core structures of many active pharmaceutical ingredients. It is cited as an intermediate for the synthesis of new drugs, including potential anti-cancer agents.^{[1][2]}
- **Agrochemical Intermediate:** This compound is also a precursor in the synthesis of pesticides, particularly high-efficiency fungicides.^{[1][2]} The specific structural motifs that can be derived

from **2-Methoxy-6-methylbenzonitrile** are likely key to the biological activity of the final agrochemical products.

Safety Information

While detailed toxicological data for **2-Methoxy-6-methylbenzonitrile** is not extensively published, information can be inferred from safety data sheets of structurally similar compounds. The toxicity is considered relatively low, but appropriate safety precautions should always be taken.[\[1\]](#)

- General Hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.
[\[1\]](#) Ingestion may be harmful.
- Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)
- Fire Hazards: Avoid open flames and high temperatures.[\[1\]](#)

Conclusion

2-Methoxy-6-methylbenzonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed summary of its properties, spectroscopic data, a representative synthetic method, and safety considerations. The information compiled herein should serve as a useful resource for researchers and professionals in the fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-6-methylbenzonitrile | CAS#:53005-44-0 | ChemsrC [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. spectratabase.com [spectratabase.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Methoxy-6-Methylbenzonitrile [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297902#what-is-2-methoxy-6-methylbenzonitrile\]](https://www.benchchem.com/product/b1297902#what-is-2-methoxy-6-methylbenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com